2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Catalytic Applications in Chemical Synthesis
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid and related compounds have been studied for their catalytic properties in various chemical synthesis processes. For instance, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have been reported to act as effective catalysts in dehydrative amidation between carboxylic acids and amines. This catalytic activity is crucial for synthesizing α-dipeptides, with the ortho-substituent of the boronic acid playing a pivotal role in accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Role in Synthesis of Pharmaceutical Intermediates
The synthesis and characterization of related phenylboronic acid derivatives have been a subject of interest due to their importance as pharmaceutical intermediates. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid has been studied, introducing a high-production-and-purity synthetic method suitable for industrial applications. The synthesized compounds have been confirmed through various spectroscopic methods, highlighting their relevance in pharmaceutical contexts (Yuan-long, 2007).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
Boronic acids and their esters, including phenylboronic pinacol esters, are known to undergo protodeboronation, a process that involves the removal of the boronate group . This reaction can be catalyzed under certain conditions, leading to various transformations .
Biochemical Pathways
The protodeboronation process can lead to the formation of new compounds, which can potentially interact with various biochemical pathways .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The protodeboronation process can lead to the formation of new compounds, which can potentially interact with various cellular components and processes .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be affected in different physiological environments.
Biochemical Analysis
Biochemical Properties
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which effectively blocks the catalytic activity of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that are pivotal in cell signaling cascades. By inhibiting specific kinases, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic flux . Additionally, the trifluoromethyl group of this compound enhances its lipophilicity, facilitating its interaction with cellular membranes and intracellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of covalent and non-covalent interactions. The boronic acid group forms a covalent bond with the active site serine residue of target enzymes, resulting in enzyme inhibition. This covalent interaction is reversible, allowing for dynamic regulation of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, further stabilizing the enzyme-inhibitor complex . These molecular interactions collectively contribute to the compound’s biochemical efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive species. Under physiological conditions, this compound is relatively stable, but it can undergo hydrolysis over extended periods . This hydrolysis can lead to the gradual degradation of the compound, potentially affecting its long-term efficacy in biochemical assays. In in vitro studies, the temporal effects of this compound on cellular function have been observed, with prolonged exposure leading to sustained enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit off-target effects and potential toxicity . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical outcome. Beyond this threshold, the compound’s efficacy plateaus, and adverse effects may become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, by inhibiting specific kinases, this compound can alter the phosphorylation state of metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, the compound’s interactions with cofactors such as ATP can further modulate its effects on cellular metabolism .
Properties
IUPAC Name |
[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFFRSYPSCAHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572993 | |
Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204981-49-7 | |
Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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